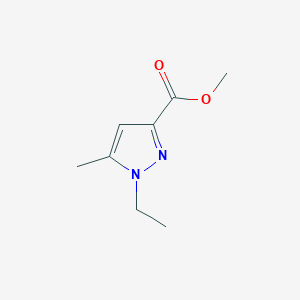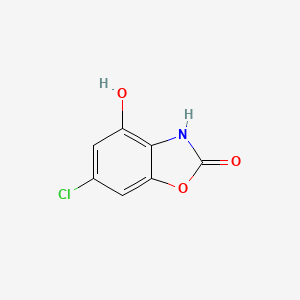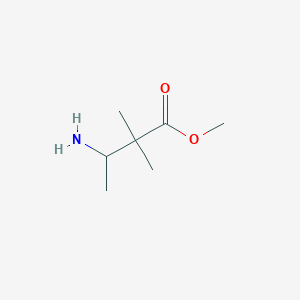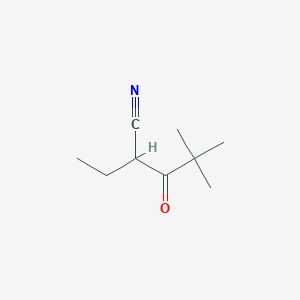![molecular formula C7H8F2N2 B3058288 1-[(3,4-Difluorophenyl)methyl]hydrazine CAS No. 887595-36-0](/img/structure/B3058288.png)
1-[(3,4-Difluorophenyl)methyl]hydrazine
描述
1-[(3,4-Difluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique chemical properties, which make it a valuable tool for various scientific applications.
准备方法
The synthesis of 1-[(3,4-Difluorophenyl)methyl]hydrazine typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
化学反应分析
1-[(3,4-Difluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
科学研究应用
1-[(3,4-Difluorophenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical properties may make it useful in the development of new drugs.
作用机制
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form stable complexes with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved in these interactions are still under investigation, but it is believed that the compound’s fluorine atoms play a crucial role in its binding affinity and specificity .
相似化合物的比较
1-[(3,4-Difluorophenyl)methyl]hydrazine can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]hydrazine: This compound has chlorine atoms instead of fluorine, which can significantly alter its chemical properties and reactivity.
1-[(3,4-Dimethylphenyl)methyl]hydrazine: The presence of methyl groups instead of fluorine atoms results in different chemical behavior and applications.
1-[(3,4-Difluorophenyl)ethyl]hydrazine: The ethyl group in place of the methyl group can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical properties that are valuable for various research applications .
属性
IUPAC Name |
(3,4-difluorophenyl)methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROZMLUIKPQVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602700 | |
| Record name | [(3,4-Difluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-36-0 | |
| Record name | [(3,4-Difluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)


![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)





